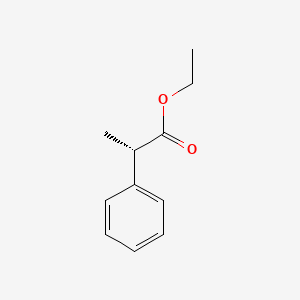

ethyl (2S)-2-phenylpropanoate

Vue d'ensemble

Description

Ethyl (2S)-2-phenylpropanoate: is an organic compound that belongs to the class of esters. It is derived from the esterification of (2S)-2-phenylpropanoic acid with ethanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The most common method for preparing ethyl (2S)-2-phenylpropanoate is through the esterification of (2S)-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Ethyl (2S)-2-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed:

Oxidation: (2S)-2-phenylpropanoic acid or phenylacetone.

Reduction: (2S)-2-phenylpropanol.

Substitution: Various substituted esters or ethers depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

- Used as a starting material for the synthesis of various pharmaceuticals and fine chemicals.

- Employed in the study of esterification and hydrolysis reactions.

Biology:

- Investigated for its potential use in the synthesis of biologically active compounds.

- Used in the study of enzyme-catalyzed reactions involving esters.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Used as an intermediate in the synthesis of drugs.

Industry:

- Widely used in the fragrance and flavor industry due to its pleasant aroma.

- Employed in the production of perfumes, cosmetics, and food flavorings.

Mécanisme D'action

Mechanism:

- The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems.

- It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol.

- The released acid and alcohol can then participate in various metabolic pathways.

Molecular Targets and Pathways:

- Targets esterases and other enzymes involved in ester metabolism.

- Involved in pathways related to the metabolism of aromatic compounds and fatty acids.

Comparaison Avec Des Composés Similaires

Ethyl acetate: A simple ester with a similar structure but lacks the phenyl group.

Methyl (2S)-2-phenylpropanoate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl benzoate: Similar ester structure but with a benzoic acid moiety instead of (2S)-2-phenylpropanoic acid.

Uniqueness:

- This compound is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and physical properties.

- Its specific configuration ((2S)-2-phenyl) makes it a valuable compound in asymmetric synthesis and chiral resolution studies.

Activité Biologique

Ethyl (2S)-2-phenylpropanoate, also known as ethyl phenylpropanoate, is an organic compound with significant biological activity due to its structural characteristics and potential applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from the phenylpropanoic acid. Its chemical formula is , and it features a chiral center that contributes to its biological activity. The compound's structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis.

2. Anti-inflammatory Effects

This compound has shown anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property makes it a candidate for treating inflammatory diseases.

3. Analgesic Properties

The compound has been investigated for its analgesic effects. In animal models, it demonstrated a significant reduction in pain responses, indicating its potential use in pain management therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways.

- Receptor Interaction : It may interact with specific receptors in the nervous system, modulating pain perception.

- Cell Membrane Disruption : Its antimicrobial activity is linked to its ability to integrate into bacterial membranes, causing structural damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a natural preservative in food products.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Case Study 2: Anti-inflammatory Activity

In a controlled trial, this compound was administered to mice with induced inflammation. The results showed a significant decrease in swelling and pain compared to the control group, confirming its anti-inflammatory properties.

| Treatment Group | Swelling Reduction (%) |

|---|---|

| This compound | 70% |

| Control | 10% |

Propriétés

IUPAC Name |

ethyl (2S)-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVIKZNQWNGIM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.